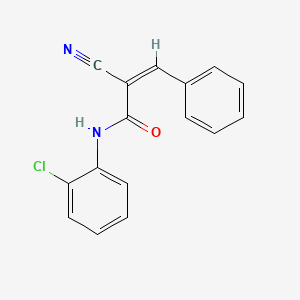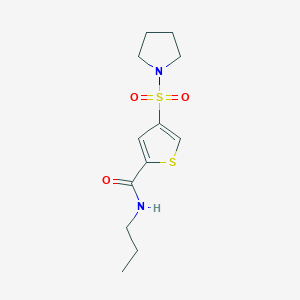![molecular formula C14H8Cl2N2O2S2 B5532538 3-({[5-(2,4-dichlorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5532538.png)
3-({[5-(2,4-dichlorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolidinone derivatives involves the condensation of appropriate aldehydes with thiourea or thioamides, leading to various substitutions at the thiazolidinone core. Chandrappa et al. (2009) and Rajanarendar et al. (2009) provide insights into the synthesis mechanisms of similar compounds, highlighting the importance of the furan and dichlorophenyl components in contributing to the compounds' biological activities. These studies emphasize the role of electron-donating groups and the positioning of substituents in enhancing anticancer properties (Chandrappa et al., 2009) (Rajanarendar et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives, including the target compound, can be analyzed through spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques confirm the presence of specific functional groups and the overall molecular framework. The structure-activity relationship (SAR) studies reveal that the presence of the furan ring and dichlorophenyl group significantly influences the biological activity of these compounds by affecting their interaction with biological targets (Uwabagira & Sarojini, 2019).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions, including cyclocondensation, nucleophilic addition, and substitution reactions, which allow for the introduction of different substituents at the thiazolidinone ring. These reactions are crucial for modifying the chemical properties of thiazolidinones to enhance their biological activity and pharmacokinetic profiles. The reactivity of thiazolidinones is significantly influenced by the electronic nature of substituents, where electron-donating groups can enhance the reactivity of the thiazolidinone core (Shelke et al., 2012).
Physical Properties Analysis
The physical properties of thiazolidinones, including solubility, melting point, and crystal structure, are determined by their molecular structure. The introduction of specific groups like the furan moiety and dichlorophenyl group can influence these properties, affecting the compound's solubility and stability. X-ray crystallography studies provide insights into the crystal structure of these compounds, revealing how intermolecular interactions influence their solid-state properties (Wan et al., 2007).
Chemical Properties Analysis
The chemical properties of thiazolidinones are characterized by their ability to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions are crucial for the biological activity of thiazolidinones, as they influence the binding of these compounds to biological targets. Studies on similar compounds have shown that modifications to the thiazolidinone core can significantly alter their chemical properties, enabling the design of compounds with desired biological activities (Delgado et al., 2005).
特性
IUPAC Name |
3-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S2/c15-8-1-3-10(11(16)5-8)12-4-2-9(20-12)6-17-18-13(19)7-22-14(18)21/h1-6H,7H2/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDUCQMIZYPTRU-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=S)S1)/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({(E)-1-[5-(2,4-Dichlorophenyl)-2-furyl]methylidene}amino)-2-thioxo-1,3-thiazolan-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-propyl-3-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5532457.png)
![2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5532463.png)
![1-(2-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5532470.png)
![1-cyclopentyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5532477.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B5532480.png)


![1-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5532498.png)
![3-[(4-methoxyphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5532504.png)
![1-allyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5532509.png)

![(2R,3S)-3-amino-4-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-2-butanol dihydrochloride](/img/structure/B5532525.png)
![(3S*,4R*)-1-[(3-hydroxyphenyl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5532527.png)
![N'-(5-bromo-2-methoxybenzylidene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B5532544.png)